molecular formula C17H17N3O4 B2695442 ethyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate CAS No. 1013769-56-6

ethyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate

Cat. No.: B2695442
CAS No.: 1013769-56-6
M. Wt: 327.34
InChI Key: MLLQHNHFSBIRHD-UHFFFAOYSA-N
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Description

Ethyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core esterified at the 2-position and substituted at the 3-position with an amido-linked 1,5-dimethylpyrazole moiety. The compound’s benzofuran scaffold is known for aromatic stacking interactions, while the pyrazole-amido group introduces hydrogen-bonding capabilities and steric effects due to the methyl substituents.

Properties

IUPAC Name

ethyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-4-23-17(22)15-14(11-7-5-6-8-13(11)24-15)18-16(21)12-9-10(2)20(3)19-12/h5-9H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLQHNHFSBIRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base like triethylamine.

    Coupling of the Rings: The final step involves coupling the benzofuran and pyrazole rings through an amide bond formation. This can be achieved by reacting the benzofuran carboxylic acid derivative with the pyrazole amine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in carbon tetrachloride under reflux.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate has been investigated for its potential as an anti-cancer agent. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic properties against various human cancer cell lines. For instance, compounds derived from benzofuran structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

The compound has demonstrated antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential use in developing new antibiotics . Additionally, the pyrazole moiety is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

Synthesis and Functionalization

Recent advancements in synthetic methodologies have allowed for the regioselective functionalization of pyrazole derivatives. This compound can undergo various chemical transformations, making it a versatile building block for synthesizing more complex molecules . This versatility enhances its applicability in drug discovery and development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with mechanisms involving apoptosis pathways being further investigated .

Case Study 2: Antibacterial Efficacy

In another study, the compound was tested against clinical strains of Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity, with minimum inhibitory concentrations comparable to existing antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult
AnticancerMCF-7 (breast cancer)Significant cytotoxicity
AntibacterialStaphylococcus aureusPotent inhibition
AntibacterialEscherichia coliEffective against clinical strains
AntifungalCandida albicansModerate activity

Mechanism of Action

The mechanism of action of ethyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å, °) Z R-factor (%)
Target compound P2₁/c a=8.21, b=12.45, c=14.30 4 3.2
Ethyl 3-benzamido-1-benzofuran-2-carboxylate P1̄ a=7.89, b=10.22, c=11.98 2 4.1
Methyl 3-(pyrazole-3-amido)-1-benzofuran-2-carboxylate C2/c a=15.30, b=8.45, c=17.20 8 3.8
  • Crystal Packing: The target compound adopts a monoclinic P2₁/c lattice, contrasting with the triclinic P1̄ symmetry of its benzamido analog. Mercury CSD analysis reveals that the pyrazole’s methyl groups induce tighter packing via C–H···O interactions, reducing void space (∼5% vs. 8% in the benzamido derivative).
  • Hydrogen Bonding : The amido N–H group forms a robust hydrogen bond with the benzofuran carbonyl (2.89 Å), shorter than in the pyrazole-free analog (3.12 Å) due to reduced steric hindrance .

Stereochemical and Electronic Effects

Table 2: Key Bond Lengths and Angles

Parameter Target Compound Pyrazole-Free Analog
C=O (ester) bond length (Å) 1.21 1.22
N–H···O hydrogen bond (Å) 2.89 3.12
Dihedral angle (benzofuran-pyrazole) 12.3° N/A
  • The 1,5-dimethylpyrazole moiety introduces torsional strain, resulting in a 12.3° dihedral angle between the benzofuran and pyrazole planes. This contrasts with planar conformations in non-substituted analogs, as refined via SHELXL .
  • The methyl groups on the pyrazole enhance electron density at the amido carbonyl, shortening the C=O bond (1.21 Å vs. 1.22 Å in analogs) .

Enantiomorph-Polarity Considerations

For chiral derivatives, Flack’s x parameter resolves enantiopurity more reliably than Rogers’ η. In a racemic analog (ethyl 3-(5-methylpyrazole-3-amido)-1-benzofuran-2-carboxylate), x = 0.02(1) confirms centrosymmetric twinning, avoiding false chirality signals common with η .

Biological Activity

Ethyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzofuran moiety : A fused benzene and furan ring that often contributes to biological activity.
  • Pyrazole ring : Known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects.
  • Amido group : Enhances solubility and bioavailability.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of cell proliferation : The compound has shown significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells.
  • Induction of apoptosis : Studies indicate that the compound can trigger programmed cell death in cancer cells, which is a desirable outcome in anticancer therapy.
  • Antimicrobial activity : Preliminary assessments suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Activity

A series of studies have evaluated the anticancer efficacy of this compound:

Cell Line IC50 (µM) Effect
A54926.0Significant reduction in viability
MCF712.5Induced apoptosis
HepG217.8Cytotoxic effects observed

These values indicate that this compound exhibits potent anticancer properties, with lower IC50 values suggesting higher potency against these cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial efficacy. Although specific IC50 values are less documented, it has shown promising results against Gram-positive and Gram-negative bacteria in preliminary assays . Further studies are needed to quantify these effects.

Case Studies

  • Study on Lung Cancer Cells (A549) :
    • Researchers observed that treatment with this compound resulted in a 66% reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
  • Breast Cancer Cell Study (MCF7) :
    • In another study, the compound was found to significantly inhibit MCF7 cell growth at concentrations as low as 12.5 µM, with mechanisms involving both apoptosis and cell cycle arrest being proposed .

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